molecular formula C9H11BrO B1376254 (3-Bromo-2,4-dimethylphenyl)methanol CAS No. 1255206-86-0

(3-Bromo-2,4-dimethylphenyl)methanol

Cat. No. B1376254
M. Wt: 215.09 g/mol
InChI Key: WFKBMZPIDSRCCV-UHFFFAOYSA-N
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Description

“(3-Bromo-2,4-dimethylphenyl)methanol” is a chemical compound with the molecular formula C9H11BrO . It’s a brominated derivative of dimethylphenylmethanol, which means it has a bromine atom attached to the phenyl ring .


Molecular Structure Analysis

The molecular structure of “(3-Bromo-2,4-dimethylphenyl)methanol” consists of a phenyl ring (a six-membered carbon ring) with two methyl groups (CH3), a bromine atom, and a methanol group (CH2OH) attached to it .

Scientific Research Applications

Molecular Complex Formation

The formation of molecular complexes involving derivatives of (3-Bromo-2,4-dimethylphenyl)methanol has been explored. In one study, the X-ray crystal structures of several molecular complexes, including those involving similar compounds, were determined. These complexes featured planar hydrogen-bonded rings and showcased the potential of (3-Bromo-2,4-dimethylphenyl)methanol derivatives in forming structurally unique complexes (Toda, Tanaka, & Mak, 1985).

Buttressing Effect on Rotational Barriers

Research has been conducted on the impact of bromine substitution on the rotational barriers in fluorene compounds, closely related to (3-Bromo-2,4-dimethylphenyl)methanol. This study demonstrated the buttressing effect, which influences the free energies of activation for rotation, providing insights into molecular dynamics and structural relationships (Aoki, Nakamura, & Ōki, 1982).

Total Synthesis of Biologically Active Compounds

The total synthesis of biologically active, naturally occurring compounds using (3-bromo-4,5-dimethoxyphenyl)methanol as a starting material has been achieved. This synthesis is significant for the development of complex natural products, highlighting the role of (3-Bromo-2,4-dimethylphenyl)methanol derivatives in medicinal chemistry (Akbaba et al., 2010).

Polymerization Processes

Studies have investigated the polymerization of bromo-dimethylphenol derivatives in the presence of various comonomers. These polymerizations led to unique polymers like poly(2,6-dimethyl-1,4-phenylene oxide), demonstrating the potential of (3-Bromo-2,4-dimethylphenyl)methanol in polymer science (Wang & Percec, 1991).

Synthesis of Novel Chemical Intermediates

The reaction between similar bromo-methylphenol derivatives and other chemical agents has led to the synthesis of novel intermediates such as 4,4′-dimethoxy-3,3′-bithiophene. These intermediates are crucial in the development of new materials and chemical processes (Zuo et al., 2015).

Enantioselective Organic Reactions

Enantioselective Michael addition of malonate esters to nitroolefins, catalyzed by diaryl-2-pyrrolidinemethanols derived from (3-Bromo-2,4-dimethylphenyl)methanol, has been researched. This highlights its role in asymmetric synthesis, important in pharmaceutical and fine chemical industries (Lattanzi, 2006).

properties

IUPAC Name

(3-bromo-2,4-dimethylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-6-3-4-8(5-11)7(2)9(6)10/h3-4,11H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFKBMZPIDSRCCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)CO)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601292458
Record name 3-Bromo-2,4-dimethylbenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601292458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Bromo-2,4-dimethylphenyl)methanol

CAS RN

1255206-86-0
Record name 3-Bromo-2,4-dimethylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255206-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2,4-dimethylbenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601292458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Bromo-2,4-dimethylbenzoic acid (6.50 g, 28.4 mmol), in THF (50 mL) was treated with borane tetrahydrofuran complex (42.6 mL, 42.6 mmol) and stirred for 12 h. Analysis by LC indicated that reaction had gone to completion. The solution was concentrated to dryness, redissolved in DCM, and washed with brine. The organic layer was dried over Na2SO4, filtered, and concentrated. The resulting (3-bromo-2,4-dimethylphenyl)methanol was used for the next step with out further purification. 1H-NMR (CDCl3, 500 MHz), δ 7.227 (d, J=7.5 Hz, 1H), 7.122 (d, J=7.5 Hz, 1H), 4.730 (m, 2H), 2.492 (s, 3H), 2.456 (s, 3H).
Quantity
6.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

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